2-(3,5-Dimethylphenyl)-3-methyl-butan-2-ol
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Overview
Description
2-(3,5-Dimethylphenyl)-3-methyl-butan-2-ol is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a butanol chain with a methyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-3-methyl-butan-2-ol typically involves the alkylation of 3,5-dimethylphenyl with a suitable butanol derivative. One common method is the Friedel-Crafts alkylation, where 3,5-dimethylphenyl is reacted with 3-methyl-2-butanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of 2-(3,5-Dimethylphenyl)-3-methylbutan-2-one.
Reduction: Formation of 2-(3,5-Dimethylphenyl)-3-methylbutane.
Substitution: Formation of 2-(3,5-Dimethylphenyl)-3-methylbutyl halides or amines.
Scientific Research Applications
2-(3,5-Dimethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenyl)-2-propanol
- 2-(3,5-Dimethylphenyl)-3-butanol
- 2-(3,5-Dimethylphenyl)-4-pentanol
Uniqueness
2-(3,5-Dimethylphenyl)-3-methyl-butan-2-ol is unique due to its specific substitution pattern and the presence of both a phenyl ring and a butanol chain. This structural combination imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity and stability profiles.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-3-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9(2)13(5,14)12-7-10(3)6-11(4)8-12/h6-9,14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHCHOQIARMMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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